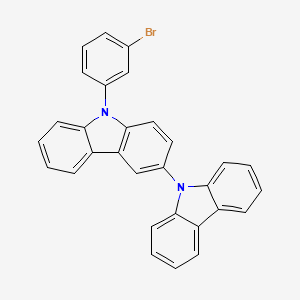

9-(3-Bromophenyl)-9H-3,9'-bicarbazole

Description

9-(3-Bromophenyl)-9H-3,9'-bicarbazole is a bicarbazole derivative functionalized with a bromine atom at the meta position of the phenyl substituent. This structural motif combines the electron-rich bicarbazole core with the electron-withdrawing bromine atom, making it a candidate for use as a host material in organic light-emitting diodes (OLEDs). Its synthesis typically involves Ullmann coupling reactions, as seen in related bicarbazole derivatives . The bromophenyl group introduces steric bulk and electronic effects that influence solubility, thermal stability, and charge transport properties, distinguishing it from other bicarbazole-based hosts.

Properties

Molecular Formula |

C30H19BrN2 |

|---|---|

Molecular Weight |

487.4 g/mol |

IUPAC Name |

9-(3-bromophenyl)-3-carbazol-9-ylcarbazole |

InChI |

InChI=1S/C30H19BrN2/c31-20-8-7-9-21(18-20)32-29-15-6-3-12-25(29)26-19-22(16-17-30(26)32)33-27-13-4-1-10-23(27)24-11-2-5-14-28(24)33/h1-19H |

InChI Key |

XANJVYISFFZMKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC(=CC=C7)Br |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Coupling

The most widely adopted and efficient method for synthesizing 9-(3-Bromophenyl)-9H-3,9'-bicarbazole is the Suzuki-Miyaura coupling reaction. This method involves the cross-coupling of a carbazole derivative bearing a boronic acid group with a halogenated aromatic compound (in this case, a 3-bromophenyl derivative), catalyzed by palladium complexes.

General Reaction Scheme:

- Reactants: (9-phenyl-9H-carbazol-3-yl)boronic acid and 3-bromo-9H-carbazole

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

- Base: Potassium carbonate (K2CO3), typically in aqueous solution

- Solvents: Mixture of toluene and ethanol

- Conditions: Stirring under nitrogen atmosphere at 100°C for 12 hours

Detailed Experimental Procedure

| Step | Description |

|---|---|

| 1 | Prepare a reaction mixture containing (9-phenyl-9H-carbazol-3-yl)boronic acid (14.2 g, 49.5 mmol), 3-bromo-9H-carbazole (11.1 g, 45.0 mmol), Pd(PPh3)4 (1.05 g, 0.9 mmol), K2CO3 (2.0 M aqueous solution, 80 mL), toluene (160 mL), and ethanol (80 mL). |

| 2 | Stir the mixture under nitrogen atmosphere at 100°C for 12 hours to facilitate coupling. |

| 3 | Allow the reaction mixture to cool to room temperature. |

| 4 | Filter the resulting grey powder from the solution. |

| 5 | Recrystallize the crude product from ethanol to obtain pure this compound. |

Alternative Preparation Routes and Precursors

While the Suzuki-Miyaura coupling is the primary method for the bicarbazole derivative, the synthesis of key starting materials such as 3-bromo-9H-carbazole is also critical.

Synthesis of 3-Bromo-9H-carbazole:

- Prepared by bromination of 9H-carbazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at low temperature (0°C), followed by stirring at room temperature for 24 hours.

- The reaction mixture is then poured into distilled water, precipitating the product.

- Purification involves filtration, washing, drying, and recrystallization from chloroform.

- Yield: approximately 47%.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) | Essential for efficient coupling |

| Base | Potassium carbonate (K2CO3), aqueous solution | Deprotonates boronic acid for coupling |

| Solvent system | Toluene and ethanol mixture | Balances solubility and reaction rate |

| Temperature | 100°C | Promotes reaction kinetics |

| Atmosphere | Nitrogen | Prevents oxidation of sensitive species |

| Reaction time | 12 hours | Ensures complete conversion |

Purification Techniques

- Recrystallization: The crude product is purified by recrystallization from ethanol, yielding a grey powder of high purity.

- Filtration and Washing: Initial filtration removes insoluble impurities, followed by washing with solvents like distilled water and ethyl acetate.

- Drying: Use of drying agents such as sodium sulfate to remove residual moisture before final concentration.

Summary Table of Preparation Methods

Research Findings and Notes

- The Suzuki-Miyaura coupling is favored for its high yield and selectivity in forming the bicarbazole linkage.

- Reaction parameters such as catalyst loading, temperature, and solvent choice critically influence the purity and yield.

- The bromine atom on the phenyl ring offers a reactive site for further functionalization, enabling the synthesis of more complex derivatives.

- Industrial scale-up involves optimization of these parameters to maximize throughput while maintaining product quality.

- The purity of intermediates like 3-bromo-9H-carbazole significantly affects the overall efficiency of the bicarbazole synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or DMF.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine or hydrocarbon.

Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 9-(3-Bromophenyl)-3,9’-Bi-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The bromophenyl group enhances its ability to form covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Key Observations :

- Bulky substituents like adamantane (CzCzPh-mAd) or dibenzofuran (DBFCz2-Ph) enhance thermal stability and reduce aggregation, whereas bromine may increase molecular weight and affect film morphology .

Thermal Properties

Thermal stability is critical for host materials to withstand device fabrication and operation. Selected

Key Observations :

- Alkyl-substituted derivatives (e.g., BCz-tBuPh) exhibit higher Tg values than bromophenyl derivatives, suggesting better amorphous film-forming ability .

- Bromine’s atomic mass may reduce thermal stability compared to silicon-containing hosts like SiCzCz .

Photophysical and Electrochemical Properties

Key Observations :

- ΔEST values <0.2 eV (as in mCPBC and PhCzBCz) are optimal for thermally activated delayed fluorescence (TADF), but bromine’s impact on ΔEST remains unstudied .

Device Performance in OLEDs

Q & A

Q. What experimental controls are critical for reproducibility in synthesis?

- Methodology : Standardize catalyst purity (CuI >99.9%), solvent drying (molecular sieves for 1,4-dioxane), and reaction monitoring via TLC/HPLC. Recrystallization conditions (e.g., toluene for SiCzCz) must be replicated to ensure consistent sublimation-grade purity (>99%) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.